Methyl 2-Nitrobenzoate: A Comprehensive Technical Guide
Methyl 2-Nitrobenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of methyl 2-nitrobenzoate (B253500), a key chemical intermediate. This document details its chemical and physical properties, safety information, synthesis, and applications, with a focus on its role in organic synthesis and as a precursor in the development of pharmaceuticals and other functional materials.
Core Properties and Data
Methyl 2-nitrobenzoate, also known as methyl o-nitrobenzoate, is an aromatic compound with the chemical formula C₈H₇NO₄. It is a clear, yellow to orange-brownish liquid at room temperature and is utilized as a versatile intermediate in various chemical syntheses.[1][2]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 606-27-9[1] |
| EC Number | 210-111-8[1] |
| Molecular Formula | C₈H₇NO₄[1] |
| Synonyms | Methyl o-nitrobenzoate, 2-Nitrobenzoic acid methyl ester[3] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 181.15 g/mol [1] |
| Appearance | Clear yellow to orange-brownish liquid[2] |
| Melting Point | -13 °C to -46 °C[4][5] |
| Boiling Point | 275 °C (at 760 mmHg); 104-106 °C (at 0.1 mmHg)[1][6] |
| Density | Approximately 1.28 g/mL[1] |
| Solubility | Information not widely available, but likely soluble in common organic solvents. |
Safety and Handling
Methyl 2-nitrobenzoate is not classified as a hazardous substance according to most safety data sheets.[4][7] However, as with all laboratory chemicals, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Work should be conducted in a well-ventilated area.[5]
Synthesis of Methyl 2-Nitrobenzoate
The primary method for the synthesis of methyl 2-nitrobenzoate is the Fischer esterification of 2-nitrobenzoic acid with methanol (B129727) in the presence of an acid catalyst. Direct nitration of methyl benzoate (B1203000) is not a suitable method as the ester group is a meta-director, leading predominantly to the formation of methyl 3-nitrobenzoate.
Experimental Protocol: Fischer Esterification of 2-Nitrobenzoic Acid
This protocol is a representative procedure based on general Fischer esterification methods.[5][8][9]
Materials:
-
2-Nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude methyl 2-nitrobenzoate.
-
Purification: The crude product can be further purified by vacuum distillation.
Caption: Fischer Esterification of 2-Nitrobenzoic Acid.
Chemical Reactivity and Applications
Methyl 2-nitrobenzoate is a valuable precursor in organic synthesis, primarily due to the reactivity of the nitro group and the ester functionality.
Reduction of the Nitro Group
The nitro group of methyl 2-nitrobenzoate can be readily reduced to an amino group, yielding methyl anthranilate. This transformation is a critical step in the synthesis of various heterocyclic compounds and other functional molecules.
4.1.1. Experimental Protocol: Reduction of Methyl 2-Nitrobenzoate
A common method for this reduction is catalytic hydrogenation.
Materials:
-
Methyl 2-nitrobenzoate
-
Methanol or Ethanol (B145695)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite)
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup: Dissolve methyl 2-nitrobenzoate in methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.
-
Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically with a balloon or in a Parr shaker) and stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield methyl anthranilate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
